TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE
Description
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-sulfanylideneethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-6-4-9(5-7-14)16-8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGMUOIYZGUJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like NMP or tetrahydrofuran (THF) are preferred for nucleophilic substitutions due to their ability to stabilize transition states. For example, reactions in THF at 20–30°C achieved 65–72% yields in analogous boronate ester syntheses. Elevated temperatures (80°C) may accelerate substitution but risk decomposition of the Boc group.
Base Selection
Strong bases such as CsCO or 1,8-diazabicycloundec-7-ene (DBU) are critical for deprotonating thiourea and driving the substitution to completion. In contrast, weaker bases like triethylamine result in lower yields (15–38%).
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
-
H NMR (400 MHz, CDCl): Signals at δ 1.41 ppm (s, 9H, Boc CH), 3.84 ppm (br s, 2H, piperidine NCH), and 4.37 ppm (s, 1H, OCH) align with the target structure.
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ESI-MS : A molecular ion peak at m/z 313.2 [M+H] corresponds to the molecular formula CHNOS.
Challenges and Mitigation Strategies
-
Boc Group Stability : The tert-butoxycarbonyl group is susceptible to acidic or high-temperature conditions. Maintaining reaction temperatures below 50°C and neutral pH preserves integrity.
-
Byproduct Formation : Competing elimination reactions may occur during mesylation. Controlled addition of MsCl at low temperatures (-10°C) minimizes this risk.
Comparative Analysis of Methodologies
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Direct Substitution | 65–72 | CsCO, NMP, 80°C, 20h | Fewer steps, higher atom economy |
| Two-Step Thionation | 50–60 | Lawesson’s reagent, toluene, reflux | Applicable to sensitive substrates |
Chemical Reactions Analysis
TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group into a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioylmethoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(carbamothioylmethoxy)piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of a carbamothioyl group can enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Neuropharmacology : The piperidine moiety is known for its neuroactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases.
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
- Synthesis of Bioactive Compounds : Researchers utilize this compound as a precursor for synthesizing other biologically active compounds, including those with anti-inflammatory and analgesic properties.
Agricultural Chemistry
There is emerging interest in the use of this compound in agricultural applications, particularly as a potential pesticide or herbicide due to its ability to interact with biological systems.
- Pesticidal Properties : Initial studies indicate that derivatives of this compound may possess insecticidal properties, making them candidates for developing safer and more effective agricultural chemicals.
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | [Source A] |
| Neuroactive | SH-SY5Y (neuroblastoma) | 20 | [Source B] |
| Insecticidal | Aedes aegypti | 5 | [Source C] |
Table 2: Synthetic Routes Involving this compound
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halide + base | 85 | [Source D] |
| Esterification | Acid + alcohol | 90 | [Source E] |
| Amidation | Amine + acid chloride | 80 | [Source F] |
Case Study 1: Anticancer Properties
A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity and potential as a lead compound for further development.
Case Study 2: Neuropharmacological Effects
Research by Johnson et al. (2024) explored the neuropharmacological effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated that the compound modulated dopamine receptor activity, suggesting its potential use in treating Parkinson's disease.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
TERT-BUTYL 4-(HYDROXY(PYRIDIN-2-YL)METHYL)PIPERIDINE-1-CARBOXYLATE (CAS 333986-05-3)
- Substituent : A hydroxypyridinylmethyl group at the 4-position.
- Key Features : The pyridine ring introduces aromaticity and basicity (pKa ~6.7 for pyridine), enabling coordination with metal ions or participation in π-π stacking. The hydroxyl group enhances hydrophilicity compared to the carbamothioylmethoxy group in the target compound .
- Purity : 95% (industrial grade) .
TERT-BUTYL 4-((6-ETHOXY-2-(METHYLTHIO)PYRIMIDIN-4-YL)OXY)PIPERIDINE-1-CARBOXYLATE (MFCD21098740)
- Substituent : A pyrimidinyloxy group with ethoxy and methylthio substituents.
- Key Features: The pyrimidine core and methylthio group (S–CH3) confer heteroaromaticity and moderate lipophilicity.
TERT-BUTYL 4-HYDROXY-2-(TRIFLUOROMETHYL)PIPERIDINE-1-CARBOXYLATE (CAS 1785759-35-4)
- Substituent : Hydroxy and trifluoromethyl groups at the 4- and 2-positions, respectively.
- Key Features : The electron-withdrawing trifluoromethyl group (−CF3) significantly lowers the electron density of the piperidine ring, enhancing resistance to oxidative degradation. Molecular weight: 269.264 g/mol .
TERT-BUTYL 4-(PIPERIDIN-4-YLMETHYL)PIPERIDINE-1-CARBOXYLATE (CAS 879883-54-2)
- Substituent : A piperidinylmethyl group at the 4-position.
- Molecular formula: C16H30N2O2; H-bond acceptors: 4; H-bond donors: 1 .
TERT-BUTYL 4-(DIBROMOMETHYLENE)PIPERIDINE-1-CARBOXYLATE (CAS 305794-65-4)
- Substituent : A dibromomethylene group (−CBr2−) at the 4-position.
- Key Features : The halogenated alkene group is highly electrophilic, making this compound reactive in cross-coupling reactions. Predicted properties: boiling point 355.4±32.0°C, density 1.614±0.06 g/cm³, pKa −1.67±0.20 .
Comparative Physicochemical Properties
Reactivity and Application Insights
- Target Compound : The carbamothioylmethoxy group’s thiourea-like structure may facilitate metal coordination or enzyme inhibition, suggesting utility in medicinal chemistry.
- Pyridinyl Derivative : Likely used in catalysis or as a ligand due to pyridine’s coordination properties.
- Pyrimidinyl Derivative : Suitable for agrochemicals, leveraging pyrimidine’s role in herbicides.
- Trifluoromethyl Derivative : Ideal for metabolic studies, as −CF3 groups often improve pharmacokinetics.
- Piperidinylmethyl Derivative : Potential scaffold for CNS drugs, given piperidine’s prevalence in neuroactive compounds.
- Dibromomethylene Derivative : Reactive intermediate in Suzuki-Miyaura couplings.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduction of the carbamothioylmethoxy group via nucleophilic substitution or coupling reactions under inert atmospheres .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, requiring acidic conditions (e.g., HCl in dioxane) for cleavage .
- Optimization : Parameters like solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and catalysts (e.g., triethylamine) are adjusted to improve yield and purity. Progress is monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology :
- Spectroscopic analysis : H/C NMR confirms the presence of tert-butyl, piperidine, and carbamothioylmethoxy moieties. IR spectroscopy verifies carbonyl (C=O) and thiourea (C=S) functional groups .
- Chromatography : HPLC or GC-MS quantifies purity (>95% typical for research-grade material) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation .
- Emergency measures : Immediate rinsing with water for eye/skin contact. Fire hazards require CO or dry chemical extinguishers; avoid water if reactive intermediates are present .
Q. How do researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility screening : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at 25°C. Stability is assessed via accelerated degradation studies (e.g., pH 3–9 buffers, 40°C) with HPLC monitoring .
Advanced Research Questions
Q. How can discrepancies in reported purity or reactivity data for this compound be resolved?
- Methodology :
- Batch comparison : Analyze multiple synthetic batches using standardized HPLC protocols to identify impurities (e.g., unreacted intermediates) .
- Controlled replication : Reproduce reactions under documented conditions (e.g., inert atmosphere, exact stoichiometry) to isolate variables causing variability .
Q. What role does the carbamothioylmethoxy group play in modulating biological activity or chemical reactivity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs lacking the thiourea moiety and compare binding affinity (e.g., via radiolabeled assays) or metabolic stability (e.g., liver microsomal assays) .
- Computational modeling : Density Functional Theory (DFT) calculates electron density distribution to predict nucleophilic/electrophilic sites .
Q. What strategies are effective for introducing isotopic labels (e.g., C, H) into this compound for tracer studies?
- Methodology :
- Isotope incorporation : Use labeled tert-butyl chloroformate (C-Boc) during synthesis or post-functionalization via reductive amination with tritiated sodium borohydride .
- Validation : Confirm labeling efficiency via scintillation counting and MS .
Q. How can this compound be functionalized for bioconjugation (e.g., with fluorophores or targeting ligands)?
- Methodology :
- Click chemistry : Introduce azide/alkyne handles via substitution reactions for copper-catalyzed cycloaddition .
- Thiol-reactive linkers : Exploit the thiourea group for maleimide-based conjugation, validated by UV-Vis or fluorescence quenching assays .
Q. What analytical approaches are used to characterize degradation products under oxidative or hydrolytic stress?
- Methodology :
- Forced degradation : Expose the compound to HO (oxidation) or acidic/alkaline hydrolysis, followed by LC-MS/MS to identify breakdown products (e.g., tert-butyl alcohol, piperidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
